molecular formula C13H9ClN2S B2502135 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline CAS No. 155793-48-9

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Cat. No. B2502135
CAS RN: 155793-48-9
M. Wt: 260.74
InChI Key: ULULTMFBERDAAS-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

In a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been investigated for their potential as anti-tubercular agents. Recent synthetic developments have led to the discovery of new benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation . Researchers have compared their inhibitory concentrations with standard reference drugs, highlighting their promising potency against tuberculosis.

Anticonvulsant Properties

In the realm of neuropharmacology, benzothiazole derivatives have been explored for their anticonvulsant effects. Specifically, 2-(1,3-Benzothiazol-2-yl)-4-chloroaniline and related compounds have demonstrated moderate protection against seizures. The substitution pattern on the benzothiazole ring significantly influences their efficacy, with acetohydrazones showing more promise than hydrazones .

Biological Evaluation

Researchers have synthesized novel N’-(1,3-benzothiazol-2-yl)acetohydrazones and evaluated their biological activities. These compounds exhibit diverse effects, including antimicrobial, antioxidant, and anti-inflammatory properties. Their potential as drug candidates warrants further investigation .

Material Science and Dye Chemistry

Benzothiazole derivatives find applications in dye chemistry and materials science. They contribute to the development of dyes, pigments, and photochromic materials. Their absorption and emission properties make them useful in colorants and imaging technologies.

Mechanism of Action

While the specific mechanism of action for “2-(1,3-Benzothiazol-2-yl)-4-chloroaniline” is not available, benzothiazole derivatives are known to exhibit a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and more .

Safety and Hazards

The safety and hazards of a specific benzothiazole derivative would depend on its exact structure. For example, some benzothiazole compounds may cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

There is much scope in benzothiazole derivatives as a source of molecular targets and research into this nucleus has recently received a lot of attention . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULULTMFBERDAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)-4-chloroaniline

Synthesis routes and methods

Procedure details

A mixture of 0.65 g (0.00223 mol) of 2-(2′-nitro-5′-chlorophenyl)benzothiazole OF31A and 2.52 g (0.01118 mol) of SnCl2.2H2O in 100 ml of ethanol was heated at 70° C. for 2 hours. A verification step using thin layer chromatography showed that the mixture no longer contained any starting reactant.
Name
2-(2′-nitro-5′-chlorophenyl)benzothiazole
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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